molecular formula C14H13BrN2OS B5883514 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B5883514
M. Wt: 337.24 g/mol
InChI Key: OGSZPOQVIGFCJT-UHFFFAOYSA-N
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Description

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that features a bromine atom attached to a benzamide structure, which is further linked to a tetrahydrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The benzothiazole moiety can be oxidized or reduced under appropriate conditions.

    Coupling reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Biological Studies: The compound can be employed in studies investigating enzyme inhibition, receptor binding, and cellular pathways.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propionamide

Uniqueness

Compared to similar compounds, 2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide may exhibit unique properties due to the presence of the benzamide group, which can influence its reactivity and interactions with biological targets. The specific substitution pattern and electronic properties of the compound can also contribute to its distinct behavior in various applications .

Properties

IUPAC Name

2-bromo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2OS/c15-10-6-2-1-5-9(10)13(18)17-14-16-11-7-3-4-8-12(11)19-14/h1-2,5-6H,3-4,7-8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSZPOQVIGFCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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